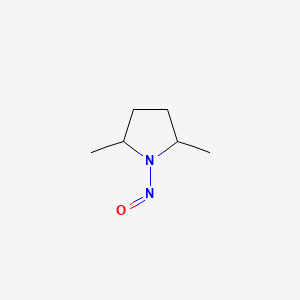
2-(bromomethyl)-1,4-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as alkylating agents in organic synthesis . For instance, 2-Bromoethyl ether is an organobromine compound used in the manufacture of pharmaceuticals and crown ethers .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid involves a series of reactions, including bromination .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with aldehydes and ketones to form α-methylene-butyrolactones .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure. For instance, they may have different densities, refractive indices, and hazard properties .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-(bromomethyl)-1,4-oxathiane can be achieved through the bromination of 2-methyl-1,4-oxathiane followed by deprotonation and treatment with a brominating agent.", "Starting Materials": [ "2-methyl-1,4-oxathiane", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,4-oxathiane in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide solution to the reaction mixture to deprotonate the oxathiane ring.", "Step 3: Add excess bromine to the reaction mixture to brominate the deprotonated oxathiane ring.", "Step 4: Quench the reaction with water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1823323-57-4 |
Produktname |
2-(bromomethyl)-1,4-oxathiane |
Molekularformel |
C5H9BrOS |
Molekulargewicht |
197.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




